molecular formula C14H20N4O4 B2932015 N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide CAS No. 882749-52-2

N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2932015
CAS No.: 882749-52-2
M. Wt: 308.338
InChI Key: ZPLMGIBNEORWCR-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H20N4O4 and its molecular weight is 308.338. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis of Azo Disperse Dyes Intermediates

Catalytic Hydrogenation for Azo Disperse Dyes

A novel Pd/C catalyst was developed for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. This process highlights the use of catalytic hydrogenation in achieving high selectivity and stability in synthesizing dye intermediates (Zhang Qun-feng, 2008).

Pharmacological Characterization

Serotonin Receptor Inverse Agonist

S32212, a compound containing a similar piperazine moiety, was characterized as a serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist. It showed potential antidepressant properties through various neurochemical and behavioral assays (Dekeyne et al., 2012).

Antimalarial Activity

Quantitative Structure-Activity Relationships

Compounds structurally related to the query chemical were studied for their antimalarial activity against Plasmodium berghei. These studies offer insights into how molecular modifications can influence biological activity, which could be relevant for designing new antimalarial drugs (Werbel et al., 1986).

Neurochemical Actions

5-HT2A Receptor Imaging Probe

Another related compound, AC90179, was evaluated as an imaging probe for 5-HT2A receptors using positron emission tomography (PET). Although it did not show tracer retention for 5-HT2A receptors, this research underscores the exploration of acetamide derivatives in neuroimaging (Prabhakaran et al., 2006).

Environmental Impact of Chloroacetamide Herbicides

Metabolism and Environmental Persistence

Studies on chloroacetamide herbicides, including acetochlor, highlight the metabolism and potential environmental impacts of these compounds. Understanding their biotransformation and persistence in the environment can inform the safe use and regulatory policies of related acetamide derivatives (Coleman et al., 2000).

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-16-5-7-17(8-6-16)10-14(19)15-12-9-11(18(20)21)3-4-13(12)22-2/h3-4,9H,5-8,10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLMGIBNEORWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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